3-叔丁基-1,2,4-恶二唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

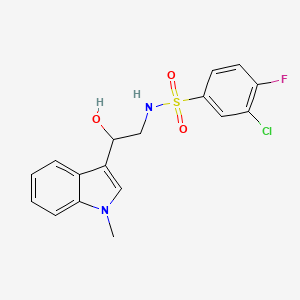

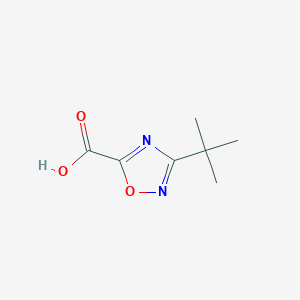

3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as aryl alkyl ketones . It is a heterocyclic compound that contains nitrogen and oxygen as heteroatoms in its structure . The 1,2,4-oxadiazole ring in this compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid involves several steps. The oxadiazole scaffolds having anti-infective activity were prepared from different synthetic strategies involving the use of amidoxime with carbonyl compounds such as carboxylic acids . 3-Tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole has been synthesized in two different ways, using 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole or 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde as intermediates .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

1,2,4-Oxadiazoles have been most commonly synthesized in solution or on solid support in a two-step process by reaction of amidoximes and activated carboxylic acid derivatives . In the first step, the amidoxime is O-acylated by the activated carboxylic acid derivative, which can be previously prepared or in situ activated by several methods . The O-acylated amidoxime can be isolated or immediately undergo a cyclodehydration reaction .科学研究应用

合成和表征

- 生物活性化合物的合成:含有 1,2,4-恶二唑环的天然产物类似物的合成和表征,包括衍生自 3-叔丁基-1,2,4-恶二唑的化合物,因其潜在的抗肿瘤活性而具有重要意义。这些化合物由 4-(3-叔丁基-1,2,4-恶二唑-5-基)苯胺合成,并针对各种细胞系测试其抗肿瘤活性,显示出有希望的结果 (Maftei 等,2013)。

生物学评价

- 抗菌和驱虫活性:叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸化合物,通过涉及 3-叔丁基-1,2,4-恶二唑-5-羧酸的反应合成,已对其体外抗菌和驱虫活性进行了测试。这项研究提供了对这类化合物的生物学功效的见解,显示出中等的驱虫活性 (Sanjeevarayappa 等,2015)。

抗氧化特性

- 抗氧化活性的评价:探索了带有 1,3,4-恶二唑部分的化合物的合成,如 3-叔丁基-1,2,4-恶二唑-5-羧酸,以及它们的抗氧化特性。这些化合物显示出显着的自由基清除能力,突出了它们作为抗氧化剂的潜力 (Shakir 等,2014)。

化学合成技术

- 先进的合成方法:叔丁基亚硝酸酯介导的 1,2,4-恶二唑-5(4 H)-酮的合成研究提供了有关合成与 3-叔丁基-1,2,4-恶二唑-5-羧酸相关的化合物的新方法的见解。这些方法涉及 sp2 C-H 键官能化,说明了化学合成中的先进技术 (Sau 等,2019)。

代谢研究

- 代谢研究:对相关化合物(如 3,5-二叔丁基-4-羟基甲苯)的代谢研究提供了对可能与 3-叔丁基-1,2,4-恶二唑-5-羧酸相关的代谢途径和反应的见解。这包括了解主要代谢物的形成及其在不同物种中的排泄 (Daniel 等,1968)。

作用机制

Target of Action

These include muscarinic receptors, benzodiazepine receptors, dopamine transporters, and enzymes such as tyrosine kinase . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Oxadiazoles are known to interact with their targets through hydrogen bonding, given the electronegativity of the nitrogen and oxygen atoms in their structure

Pharmacokinetics

Oxadiazoles are known for their increased hydrolytic and metabolic stability, which can improve their pharmacokinetic performance . The specific ADME properties of this compound would need to be determined through further experimental studies.

Result of Action

Oxadiazoles have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would need to be determined through further experimental studies.

未来方向

The future directions for the study of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The increased hydrolytic and metabolic stability of the oxadiazole ring, the improved pharmacokinetic and the in vivo performance make this heterocycle an important structural motif in the pharmaceutical industry . Therefore, it could be a perfect framework for novel drug development .

属性

IUPAC Name |

3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)12-9-6/h1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCQFZZGMDXNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)

![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)

![3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2943049.png)

![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)

![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)

![4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2943059.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline](/img/structure/B2943064.png)

![1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2943067.png)